

Physical and chemical characteristics of 2'-O-methylperlatic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-O-methylperlatic acid

Cat. No.: B049905

[Get Quote](#)

2'-O-Methylperlatic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of **2'-O-methylperlatic acid**, a naturally occurring depside with significant therapeutic potential. The information is compiled from publicly available scientific literature and chemical databases, with a focus on providing researchers with the necessary data and methodologies to further investigate this compound.

Physicochemical Characteristics

2'-O-methylperlatic acid is a polyphenolic compound belonging to the depside class, which are esters formed from two or more hydroxybenzoic acid units. Depsides are commonly found as secondary metabolites in lichens.

Table 1: Physical and Chemical Properties of **2'-O-Methylperlatic Acid**

Property	Value	Source(s)
IUPAC Name	4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid	[1]
Synonyms	N/A	[1]
CAS Number	38968-07-9	[1] [2] [3] [4]
Molecular Formula	C ₂₆ H ₃₄ O ₇	[1] [2] [3] [4]
Molecular Weight	458.6 g/mol	[1] [3]
Appearance	Powder	[1]
Purity	>98% (Commercially available)	[1] [3]
Melting Point	Data not available. Depsides typically exist as colorless crystalline solids with a wide range of melting points. For example, the related depside Trullarin has a reported melting point of 198 °C. [5]	
Boiling Point	Data not available.	
Solubility	Data not available. Depsides generally have poor water solubility but are soluble in less polar organic solvents like acetone, ethyl acetate, and methanol. [6] [7]	
Storage Conditions	Store sealed in a cool, dry condition. Stock solutions can be stored at -20°C for several months. [1] [8]	

Table 2: Spectroscopic Data of **2'-O-Methylperlatolic Acid**

Spectroscopic Data	Details
¹ H-NMR	Specific experimental data for 2'-O-methylperlatolic acid is not readily available in the public domain. Typical chemical shifts for protons in related depside structures include aromatic protons (δ 6.0-7.0 ppm), methoxy protons (δ 3.7-4.0 ppm), and alkyl chain protons (δ 0.8-3.0 ppm).[9][10][11][12][13]
¹³ C-NMR	Specific experimental data for 2'-O-methylperlatolic acid is not readily available in the public domain. Characteristic chemical shifts for carbons in depsides include those of aromatic rings (δ 100-160 ppm), ester carbonyls (δ 165-175 ppm), carboxylic acid carbonyls (δ 170-185 ppm), methoxy groups (δ 55-60 ppm), and alkyl chains (δ 14-40 ppm).[14][15]
Mass Spectrometry	Specific fragmentation data for 2'-O-methylperlatolic acid is not publicly available. The fragmentation of depsides in mass spectrometry is expected to involve cleavage of the ester linkage, leading to fragments corresponding to the individual substituted benzoic acid moieties.[16] A mass spectrum for the related compound 2'-O-Methylisohyperlatolic Acid ($C_{28}H_{38}O_7$, MW 486.6 g/mol) is available, which may provide insights into the fragmentation patterns of similar depsides.[17]

Biological Activity and Signaling Pathways

2'-O-methylperlatolic acid has been identified as a dual-action therapeutic agent with potential applications in neurodegenerative diseases and diabetes.

Monoamine Oxidase B (MAO-B) Inhibition

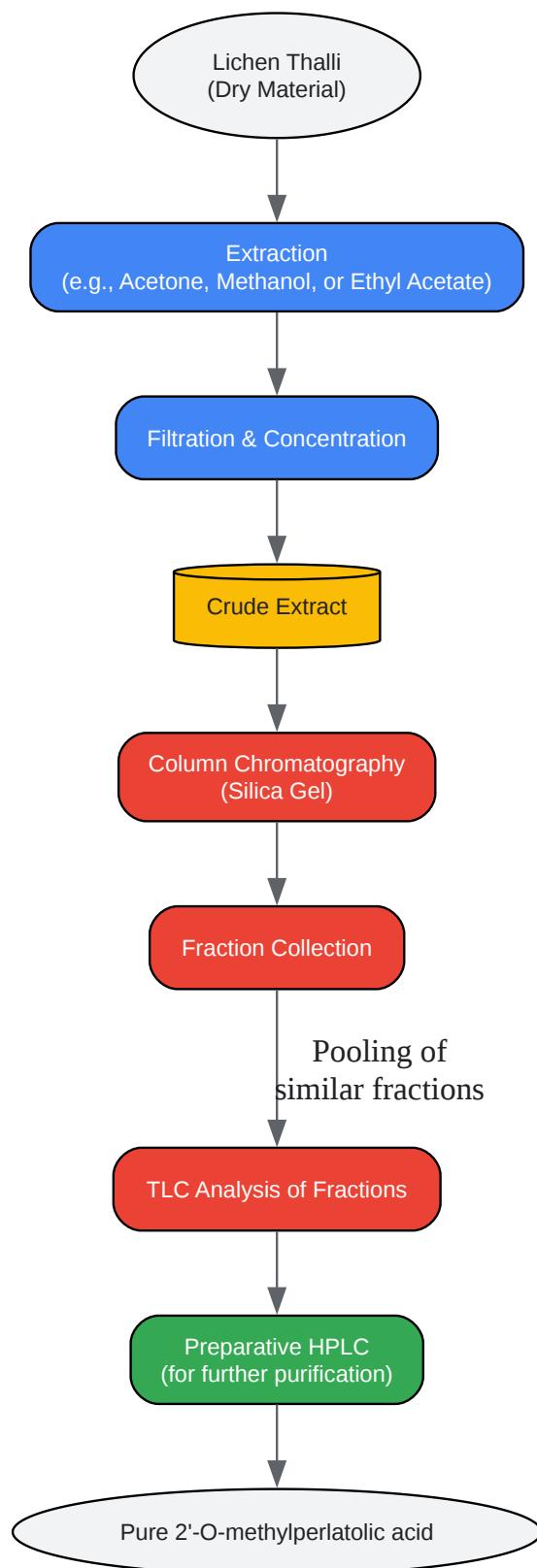
2'-O-methylperlatolic acid is a known inhibitor of monoamine oxidase B (MAO-B).[2][8] MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, a strategy used in the treatment of Parkinson's disease.

Insulin Receptor (InsR) Sensitization

Recent studies have shown that **2'-O-methylperlatolic acid** acts as an insulin receptor (InsR) sensitizer. It binds to the extracellular domain of the insulin receptor, activating the downstream signaling pathway even in the absence of insulin. This leads to the phosphorylation of AKT, a key protein in the insulin signaling cascade, which in turn promotes glucose uptake in cells. This mechanism suggests its potential as a therapeutic agent for diabetes.

Below is a diagram illustrating the insulin receptor signaling pathway activated by **2'-O-methylperlatolic acid**.

[Click to download full resolution via product page](#)


Insulin receptor signaling pathway activated by **2'-O-methylperlatolic acid**.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and biological activity assessment of depsides like **2'-O-methylperlatolic acid**, based on methodologies reported in the scientific literature.

General Protocol for Isolation and Purification of Depsides from Lichens

This protocol outlines a general workflow for extracting and purifying depsides from lichen material. The specific solvents and chromatographic conditions may need to be optimized for **2'-O-methylperlatolic acid**.

[Click to download full resolution via product page](#)

Generalized workflow for the isolation and purification of depsides from lichens.

Methodology:

- Extraction:
 - Dried and ground lichen thalli are extracted with an organic solvent such as acetone, methanol, or ethyl acetate at room temperature.[6]
 - The extraction is typically repeated multiple times to ensure complete recovery of the secondary metabolites.[6]
 - The solvent from the combined extracts is removed under reduced pressure to yield the crude extract.
- Column Chromatography:
 - The crude extract is subjected to column chromatography on silica gel.
 - A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is commonly used to separate the components based on their polarity.[18]
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Purification:
 - Fractions containing the desired depside are pooled and the solvent is evaporated.
 - Further purification can be achieved by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) or by preparative High-Performance Liquid Chromatography (HPLC).[18]

Monoamine Oxidase B (MAO-B) Inhibition Assay

Principle:

The inhibitory activity of **2'-O-methylperlatolic acid** on MAO-B can be determined using a fluorometric or colorimetric assay. These assays measure the production of hydrogen peroxide (H_2O_2), a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials:

- Recombinant human MAO-B enzyme
- MAO-B substrate (e.g., tyramine or a specific fluorogenic substrate)
- Horseradish peroxidase (HRP)
- A suitable probe (e.g., Amplex Red or a similar colorimetric/fluorometric probe)
- **2'-O-methylperlatolic acid** (test compound)
- Known MAO-B inhibitor (e.g., selegiline) as a positive control
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- 96-well microplate (black or clear, depending on the detection method)
- Microplate reader (fluorometer or spectrophotometer)

Procedure:

- Prepare a stock solution of **2'-O-methylperlatolic acid** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the assay buffer, HRP, and the detection probe to each well.
- Add serial dilutions of **2'-O-methylperlatolic acid** to the test wells. Add the positive control and a vehicle control (solvent only) to their respective wells.
- Add the MAO-B enzyme to all wells except for the blank.
- Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
- Initiate the reaction by adding the MAO-B substrate to all wells.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence or absorbance at appropriate intervals using a microplate reader.

- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC_{50} value.

Insulin Receptor (InsR) Binding Assay

Principle:

The binding of **2'-O-methylperlatolic acid** to the insulin receptor can be quantified using Surface Plasmon Resonance (SPR) or a competitive binding assay with a labeled ligand.

Methodology (SPR-based):

- Immobilization: The extracellular domain of the human insulin receptor is immobilized on a sensor chip.
- Binding: Solutions of **2'-O-methylperlatolic acid** at various concentrations are flowed over the sensor chip surface.
- Detection: The binding events are detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
- Analysis: The association and dissociation rate constants are determined from the sensorgram data, and the equilibrium dissociation constant (K_D) is calculated to quantify the binding affinity.

Conclusion

2'-O-methylperlatolic acid is a promising natural product with well-defined biological activities as a MAO-B inhibitor and an insulin receptor sensitizer. While its fundamental physicochemical properties are established, a detailed characterization, including comprehensive spectroscopic data and a specific melting point, is still required to facilitate its development as a therapeutic agent. The generalized protocols provided in this guide offer a starting point for researchers to further investigate this compound's potential. Future studies should focus on elucidating its complete physicochemical profile, optimizing its isolation and synthesis, and exploring its efficacy and safety in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biocrick.com [biocrick.com]
- 2. amsbio.com [amsbio.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-O-Methylperlatolic acid | MAO | TargetMol [targetmol.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. youtube.com [youtube.com]
- 14. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scienceready.com.au [scienceready.com.au]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. Discovery of Depsides and Depsidones from Lichen as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Using Pharmacophore Models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical characteristics of 2'-O-methylperlatolic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b049905#physical-and-chemical-characteristics-of-2-o-methylperlatolic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com